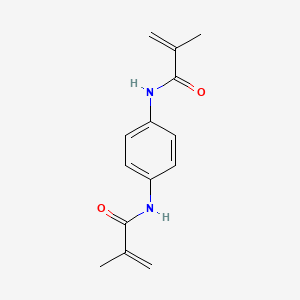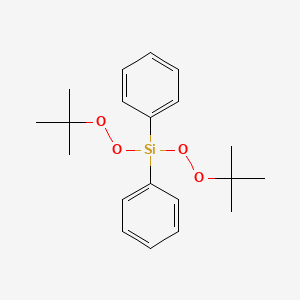
Bis(tert-butylperoxy)(diphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tert-butylperoxy)(diphenyl)silane is an organosilicon compound that contains two tert-butylperoxy groups attached to a diphenylsilane core. This compound is known for its use as a cross-linking agent in polymer chemistry due to its ability to generate free radicals upon thermal decomposition. The presence of the tert-butylperoxy groups makes it a valuable initiator for various polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butylperoxy)(diphenyl)silane typically involves the reaction of diphenylsilane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Diphenylsilane+2tert-Butyl hydroperoxide→this compound+2Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(tert-butylperoxy)(diphenyl)silane primarily undergoes thermal decomposition to generate free radicals. These free radicals can initiate various polymerization reactions, making it a valuable cross-linking agent. The compound can also participate in oxidation reactions due to the presence of the peroxy groups.
Common Reagents and Conditions
Thermal Decomposition: The compound decomposes at elevated temperatures, typically around 120°C, to produce free radicals.
Oxidation Reactions: It can react with oxidizing agents to form corresponding oxidation products.
Major Products Formed
Polymerization Products: The free radicals generated from the decomposition of this compound can initiate the polymerization of monomers, leading to the formation of cross-linked polymers.
Oxidation Products: The oxidation of the compound can result in the formation of various oxygenated species.
Aplicaciones Científicas De Investigación
Bis(tert-butylperoxy)(diphenyl)silane has a wide range of applications in scientific research and industry:
Polymer Chemistry: It is used as a cross-linking agent to enhance the mechanical and thermal properties of polymers.
Material Science: The compound is employed in the synthesis of advanced materials with improved stability and performance.
Biomedical Research: Its ability to generate free radicals makes it useful in studying radical-mediated processes in biological systems.
Industrial Applications: It is used in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The primary mechanism of action of bis(tert-butylperoxy)(diphenyl)silane involves the thermal decomposition of the peroxy groups to generate free radicals. These free radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of cross-linked polymer networks. The molecular targets and pathways involved in these reactions are primarily related to the radical-mediated polymerization processes.
Comparación Con Compuestos Similares
Similar Compounds
Di(tert-butylperoxyisopropyl)benzene: Another peroxide-based cross-linking agent with similar applications in polymer chemistry.
Di(tert-butylperoxy)phthalate: Used as an initiator in polymerization reactions.
Di(tert-butylperoxy)carbonate: Known for its use in the synthesis of high-performance polymers.
Uniqueness
Bis(tert-butylperoxy)(diphenyl)silane is unique due to its specific structure, which combines the stability of the diphenylsilane core with the reactivity of the tert-butylperoxy groups. This combination allows for efficient cross-linking and polymerization processes, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
15188-08-6 |
|---|---|
Fórmula molecular |
C20H28O4Si |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
bis(tert-butylperoxy)-diphenylsilane |
InChI |
InChI=1S/C20H28O4Si/c1-19(2,3)21-23-25(24-22-20(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clave InChI |
WFLLVHFOYBVDOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


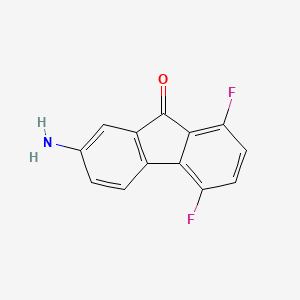
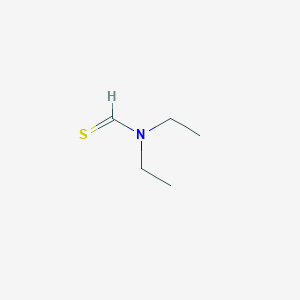
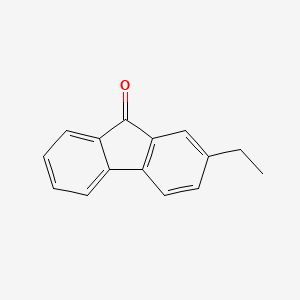
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)

-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)


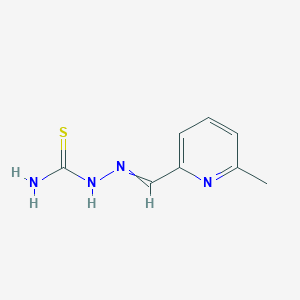

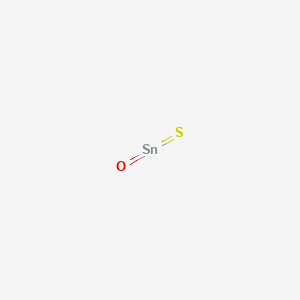
![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)

